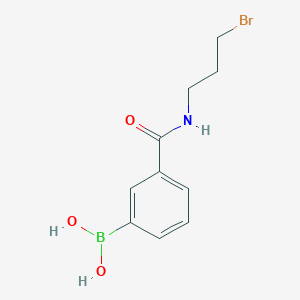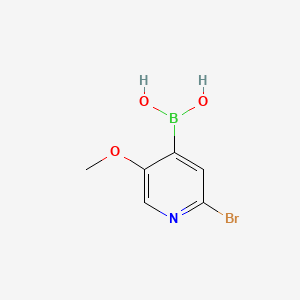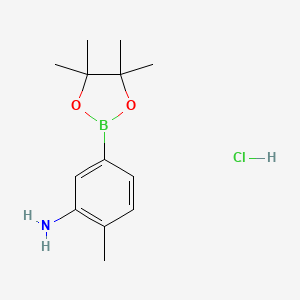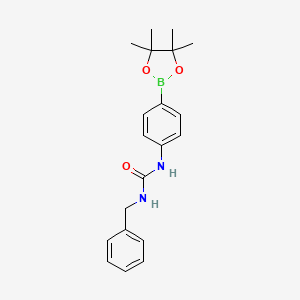
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid
Vue d'ensemble
Description
“4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid” is a chemical compound with the CAS Number: 1165931-66-7. It has a molecular weight of 230.22 . This compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
A unique series of oxadiazoles, which includes “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid”, were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
The IUPAC Name of this compound is 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid. The InChI Code is 1S/C12H10N2O3/c15-12(16)9-5-3-8(4-6-9)11-13-10(14-17-11)7-1-2-7/h3-7H,1-2H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its melting point is between 237-239 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization of Energetic Compounds
A study focused on the synthesis of 1,3,4-oxadiazoles, which are related to the chemical structure of interest, demonstrated an efficient cyclization process between nitro-substituted benzoic acids and benzohydrazides. This process yielded compounds with potential as high-energy materials. The study evaluated the energetic properties, including heats of formation, decomposition, and combustion, alongside densities and detonation characteristics of the synthesized compounds (Zuoquan Wang et al., 2015).
Development of an Effective Synthesis Method
Research detailing a new method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid showcased an innovative approach involving thermal heterocyclization. This method emphasized the efficient use of 3-(hydroxyimino)isoindolin-1-one as a starting material, leading to a high yield of the target compound. The findings could offer insights into synthesizing derivatives of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid (V. Tkachuk et al., 2020).
Photolysis in Alcohols
Another study explored the photolysis of 1,3,4-oxadiazoles in alcohols, revealing the heterolytic addition of alcohols to the C=N bond of oxadiazole, followed by cycloelimination. This process resulted in the formation of benzoic acid ester and benzonitrile imine, highlighting a potential pathway for chemical transformations involving 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid (O. Tsuge et al., 1977).
Corrosion Inhibition Properties
Research investigating the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid environment identified the potential of these compounds as corrosion inhibitors. This application is relevant for industries looking to protect metal surfaces, suggesting a possible avenue for the use of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid derivatives (P. Ammal et al., 2018).
Liquid Crystalline Nonsymmetric Dimers
A study on supramolecular liquid crystalline complexes incorporating 1,2,4-oxadiazole units highlighted the ability to form nematic phases over a broad temperature range. These findings could inform the development of novel liquid crystal displays or other optical devices, making 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid a candidate for further exploration in material science (M. Alaasar & C. Tschierske, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-5-3-8(4-6-9)11-13-10(14-17-11)7-1-2-7/h3-7H,1-2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMDJHYHYBFBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



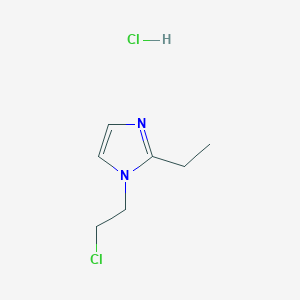
![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519810.png)

![1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid](/img/structure/B1519813.png)



